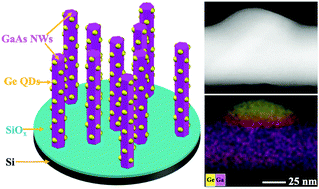Thermally-driven formation method for growing (quantum) dots on sidewalls of self-catalysed thin nanowires
Nanoscale Horizons Pub Date: 2022-02-04 DOI: 10.1039/D1NH00638J
Abstract
Embedding quantum dots (QDs) on nanowire (NW) sidewalls allows the integration of multi-layers of QDs into the active region of radial p–i–n junctions to greatly enhance light emission/absorption. However, the surface curvature makes the growth much more challenging compared with growths on thin-films, particularly on NWs with small diameters (Ø < 100 nm). Moreover, the {110} sidewall facets of self-catalyzed NWs favor two-dimensional growth, with the realization of three-dimensional Stranski–Krastanow growth becoming extremely challenging. Here, we have developed a novel thermally-driven QD growth method. The QD formation is driven by the system energy minimization when the pseudomorphic shell layer (made of QD material) is annealed under high-temperature, and thus without any restriction on the NW diameter or the participation of elastic strain. It has demonstrated that the lattice-matched Ge dots can be grown defect-freely in a controllable way on the sidewall facets of the thin (∼50 nm) self-catalyzed GaAs NWs without using any surfactant or surface treatment. This method opens a new avenue to integrate QDs on NWs, and can allow the formation of QDs in a wider range of materials systems where the growth by traditional mechanisms is not possible, with benefits for novel NWQD-based optoelectronic devices.


Recommended Literature
- [1] Monthly record of analytical researches into food
- [2] Mineralogical chemistry
- [3] A novel side electrode configuration integrated in fused silica microsystems for synchronous optical and electrical spectroscopy†
- [4] NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes†
- [5] Immobilisation and application of lipases in organic media
- [6] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [7] Complexation equilibria of some sulphoazoxines. Part VIII. Complexes of SNAZOXS with copper(II), lead(II) and cadmium(II) ions evaluated by regression analysis of potentiometric data
- [8] Determination of total phosphorus in soil and sludge by an effective headspace gas chromatographic method
- [9] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [10] Front cover

Journal Name:Nanoscale Horizons
Research Products
-
CAS no.: 141-14-0
-
CAS no.: 1644-82-2
-
CAS no.: 10403-00-6









